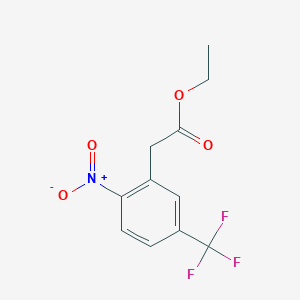

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester” is a type of boronic acid ester . Boronic acid esters are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . They are used in the synthesis of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets .

Synthesis Analysis

The synthesis of boronic acid esters like “this compound” involves the incorporation of dynamic covalent bonds into the polymer structure . This provides high stability at the service temperature but enables the processing at elevated temperatures . The copolymerization of butyl methacrylate, bismethacrylate cross-linking agent containing six-membered boronic esters linkage, and a diol containing methacrylic comonomer, for instance, 2,3-dihydroxypropyl methacrylate, has been achieved .Chemical Reactions Analysis

Boronic acid esters are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including derivatives like 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester, present unique analytical challenges due to their propensity for facile hydrolysis to the corresponding boronic acid, which is poorly soluble in organic solvents. These challenges necessitate unconventional approaches for analysis, such as the use of non-aqueous and aprotic diluents, and reversed-phase separation with highly basic mobile phases to stabilize and adequately solubilize boronic acids for purity assessment (Zhong et al., 2012).

Suzuki Cross-Coupling Reactions

This compound is highly relevant in Suzuki cross-coupling reactions. This process is essential for connecting organic building blocks, contributing significantly to the synthesis of complex molecules. Successful applications include the coupling of highly electron-deficient pyridine boronic esters with various (hetero)aryl bromides to synthesize compounds with one of the strongest electron-withdrawing groups, showcasing the ester's utility in organic synthesis (Batool et al., 2016).

Development of Efficient Synthesis Methods

The development of cost-effective synthesis methods for boronic acids and esters, including the efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid from pinacol boronic esters, highlights the practical and scalable approaches to these compounds. Such methods emphasize the significance of pinacol boronic esters in providing high-yield and high-purity products for large-scale applications (Patel et al., 2016).

Application in Polymer Science

This compound and related compounds find applications in polymer science, such as the synthesis of boronic acid end-functionalized polycaprolactone (PCL) polymers. These polymers are synthesized via ring-opening polymerization using a boronate ester-containing initiator, demonstrating the versatility of boronic esters in creating polymers with significant structural diversity and applications in star polymer assembly (Korich et al., 2010).

Advances in Organic Synthesis

Innovations in organic synthesis, such as the light-mediated sulfur-boron exchange, underscore the utility of pinacol boronic esters in generating alkyl radicals for the formation of pinacol boronic esters. This process, facilitated by organic photocatalysis under light irradiation, exemplifies the role of boronic esters in the development of novel synthetic routes (Panferova & Dilman, 2021).

Mechanism of Action

Target of Action

The primary target of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a broad array of diverse molecules .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could influence its adme properties . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors such as pH strongly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of the compound, which can influence its efficacy, is considerably accelerated at physiological pH .

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-11-14(12-23-13-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUAXKNDAOUOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)

![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)